molecular formula C8H10ClNO B1512368 2-Chloro-5-isopropoxypyridine CAS No. 1204483-99-7

2-Chloro-5-isopropoxypyridine

Cat. No.: B1512368
CAS No.: 1204483-99-7
M. Wt: 171.62 g/mol
InChI Key: LXKKOEVIWJUAQA-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxypyridine is a chemical compound with the CAS Number: 1204483-99-7 . It has a molecular weight of 171.63 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.63 .

Scientific Research Applications

For instance, the synthesis and applications of imidazo[1,2-a]pyridines are highlighted due to their significance in medicinal chemistry and material science. The review paper discusses various strategies for synthesizing this scaffold, which is recognized for its wide range of applications in these fields (Bagdi et al., 2015). Similarly, the study of separate and purify 2-Chloro-5-Trichloromethylpyridine indicates its importance as an intermediate in the production of certain medicines and pesticides (Su Li, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . More safety information can be found in the MSDS .

Mechanism of Action

Target of Action

It’s known that this compound is often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might interact with its targets (organoboron reagents) through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

Considering its role in suzuki–miyaura coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.

Action Environment

It’s known that suzuki–miyaura coupling reactions, in which this compound is used, are generally environmentally benign . This suggests that these reactions, and thus the action of 2-Chloro-5-isopropoxypyridine, might be relatively stable under various environmental conditions.

Properties

IUPAC Name

2-chloro-5-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKKOEVIWJUAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858618
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204483-99-7
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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